Cas no 86-99-7 (7-chloroquinolin-4(1H)-one)

7-chloroquinolin-4(1H)-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-Chloroquinolin-4-ol
- 7-Chloro-4-hydroxyquinoline
- 4-Hydroxy-7-chloroquinoline
- Piperaquine Impurity II (7-Chloro-4-Hydroxy-Quinoline)
- 7-Chloro-4-quinolinol
- 7-chloroquinolin-4(1H)-one
- 4-Quinolinol, 7-chloro-
- 4(1H)-Quinolinone, 7-chloro-
- 7-chloro-1H-quinolin-4-one
- 7-chloro-quinolin-4-ol
- 23FWH4CH0U
- MLS000517803
- XMFXTXKSWIDMER-UHFFFAOYSA-N
- KUC100209
- chloroxoquinoline
- 7-chloro-4(1H)-quinolinone
- 4mrw
- NSC38928
- 7-Chloro4-quinolinol
- Piperaquine Impurity II
- 7-Chloro-4-keto-quinoline
- MRW
- FT-0621382
- BDBM50532260
- KUC100209N
- CS-W017251
- AS-47497
- SY016725
- AE-641/13516197
- Q27463509
- 86-99-7
- DTXSID90235344
- SMR000129049
- 7-Chloroquinoline-4(1H)-one
- F13945
- AMY340
- NCGC00247321-01
- HMS3349G17
- CHLOROXOQUINOLINE [WHO-DD]
- W-104048
- E76575
- UNII-23FWH4CH0U
- HMS2203H11
- EN300-223987
- AKOS002683703
- CHEMBL1409793
- SB67621
- FT-0621383
- 23833-97-8
- MFCD00006778
- SCHEMBL409748
- Z1255464975
- NSC-38928
- EINECS 201-715-2
- A841908
- 7-chlorquinolin-4-ol
- SB67538
- PD063051
- CCG-321470
- NSC 38928
- AKOS015998208
- CS-0166875
- 7-Chloro-4-quinolinol (ACI)
- ALBB-024683
- BRD-K83335125-001-07-0
- NS00039162
- MFCD20542777
- SY296663
- DB-359845
- 7-Chloro-4(1H)-quinolone
-
- MDL: MFCD00006778
- Inchi: 1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
- InChI-sleutel: XMFXTXKSWIDMER-UHFFFAOYSA-N
- LACHT: ClC1C=C2C(C(=CC=N2)O)=CC=1
- BRN: 125356
Berekende eigenschappen
- Exacte massa: 179.01400
- Monoisotopische massa: 179.013792
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 227
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 1.2
- Aantal tautomers: 3
- Topologisch pooloppervlak: 29.1
Experimentele eigenschappen
- Kleur/vorm: Colorless needle crystal
- Dichtheid: 1.339
- Smeltpunt: 276-279 ºC
- Kookpunt: 302.8 °C at 760 mmHg
- Vlampunt: 136.9 °C
- Brekindex: 1.608
- PSA: 33.12000
- LogboekP: 2.59380
- Oplosbaarheid: Slightly soluble in cold water, soluble in hot water
7-chloroquinolin-4(1H)-one Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:warning
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Duitsland:3
- Code gevarencategorie: R36/37/38
- Veiligheidsinstructies: S26-S37/39
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Store at 4 ° C, better storage at -4 ° C
- Risicozinnen:R36/37/38
7-chloroquinolin-4(1H)-one Douanegegevens
- HS-CODE:2933499090
- Douanegegevens:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-chloroquinolin-4(1H)-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D956220-100g |
7-Chloroquinolin-4-ol |
86-99-7 | 95% | 100g |
$135 | 2024-06-07 | |
Chemenu | CM145806-100g |
7-chloro-4-quinolinol |
86-99-7 | 95%+ | 100g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UB308-25g |
7-chloroquinolin-4(1H)-one |
86-99-7 | 95% | 25g |
¥293.0 | 2022-05-30 | |
Enamine | EN300-223987-10.0g |
7-chloroquinolin-4-ol |
86-99-7 | 95.0% | 10.0g |
$27.0 | 2025-03-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C902422-100g |
7-Chloroquinolin-4-ol |
86-99-7 | 95% | 100g |
808.20 | 2021-05-17 | |
Enamine | EN300-223987-50.0g |
7-chloroquinolin-4-ol |
86-99-7 | 95.0% | 50.0g |
$71.0 | 2025-03-21 | |
Enamine | EN300-223987-100g |
7-chloroquinolin-4-ol |
86-99-7 | 95% | 100g |
$121.0 | 2023-09-15 | |
Enamine | EN300-223987-1g |
7-chloroquinolin-4-ol |
86-99-7 | 95% | 1g |
$24.0 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UB308-5g |
7-chloroquinolin-4(1H)-one |
86-99-7 | 95% | 5g |
¥52.8 | 2023-09-02 | |
abcr | AB178306-100g |
7-Chloro-4-hydroxyquinoline, 94%; . |
86-99-7 | 94% | 100g |
€275.60 | 2025-02-15 |
7-chloroquinolin-4(1H)-one Productiemethode
Synthetic Routes 1
1.2 Reagents: Water
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, reflux
2.2 Reagents: Water
Synthetic Routes 5
1.2 Reagents: Water
Synthetic Routes 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.3 Reagents: Acetic acid ; acidified, rt
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
1.2 Solvents: Dimethylformamide ; 2 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.4 Solvents: Diphenyl ether ; 5 min, rt → 300 °C; 300 °C → rt
Synthetic Routes 11
2.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ; 15 min, rt
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
1.2 Reagents: Sodium hydroxide Solvents: Water
Synthetic Routes 16
1.2 Solvents: Hexane ; 15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ; 15 min, rt
Synthetic Routes 17
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 1 h, 50 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, reflux
3.2 Reagents: Water
7-chloroquinolin-4(1H)-one Raw materials
- Benzenesulfonamide, N-(2-acetyl-5-chlorophenyl)-4-methyl-N-2-propen-1-yl-
- 4,7-Dichloroquinoline
- Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
- Quinoline, 7-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- tert-butyl(chloro)dimethylsilane
- 1,3-diethyl 2-(ethoxymethylidene)propanedioate
- Dimethyl malonate
- Propanedioic acid, [[(3-chlorophenyl)amino]methylene]-, dimethyl ester
- 4,7-Dichloro-6-quinolinesulfonyl chloride
- 7-chloro-1,2,3,4-tetrahydroquinolin-4-one
- Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate
- 7-chloro-4-methoxyquinoline
7-chloroquinolin-4(1H)-one Preparation Products
7-chloroquinolin-4(1H)-one Gerelateerde literatuur
-
1. 545. Pyranoquinolines. Part IIK. Elliott,E. Tittensor J. Chem. Soc. 1961 2796
-
2. 120. Cyclic amidines. Part VI. 5- and 7-Substituted 2-amino-4-hydroxyquinolinesR. Hardman,M. W. Partridge J. Chem. Soc. 1958 614
-
3. 634. Some 4-(dialkylaminoalkylamino)-3-phenylquinolinesW. J. Adams,D. H. Hey J. Chem. Soc. 1950 3254
-
K. Schofield Q. Rev. Chem. Soc. 1950 4 382
-
Xiaohu Zhang,Lijuan Yu,Renjie Li,Tianyou Peng,Xingguo Li Catal. Sci. Technol. 2014 4 3251
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Hydroquinonen
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Quinolonen en afgeleiden Hydroquinonen
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